molecular formula C17H25NO3 B14462828 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate CAS No. 73806-48-1

2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate

Cat. No.: B14462828
CAS No.: 73806-48-1
M. Wt: 291.4 g/mol
InChI Key: LWUJVFJGULDRKI-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate is a complex organic compound with a unique structure that combines a cyclohexanol core with a dimethylaminomethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate typically involves multiple steps. One common approach is to start with the cyclohexanol core and introduce the dimethylaminomethyl group through a Mannich reaction. This involves the reaction of cyclohexanol with formaldehyde and dimethylamine under acidic conditions. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclohexanol derivative is reacted with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with biological receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. The overall effect of the compound depends on the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol
  • 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanone
  • 2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexane

Uniqueness

2-(Dimethylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol formate is unique due to the presence of the formate ester group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the formate ester group.

Properties

CAS No.

73806-48-1

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] formate

InChI

InChI=1S/C17H25NO3/c1-18(2)12-15-7-4-5-10-17(15,21-13-19)14-8-6-9-16(11-14)20-3/h6,8-9,11,13,15H,4-5,7,10,12H2,1-3H3

InChI Key

LWUJVFJGULDRKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)OC=O

Origin of Product

United States

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